2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine
Description
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-4-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with an amine group at the 4-position. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(3-1-4-9)8-6-7(14)2-5-15-8/h2,5-6H,1,3-4H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHMJPHKLOBWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, followed by cyclization to form the pyridine ring . The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine has been studied for its potential as a pharmaceutical agent. Its structure allows for the modulation of biological activity, making it a candidate for:
- Anticancer Agents: Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyridine have shown promise in targeting specific cancer pathways.
- Antimicrobial Activity: The compound's unique structure may enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Agrochemicals
The compound's unique properties make it suitable for agricultural applications:
- Pesticides and Herbicides: Its ability to interact with biological systems suggests potential use in developing new agrochemicals that are more effective and environmentally friendly.
Materials Science
In materials science, the incorporation of trifluoromethyl groups is known to enhance material properties:
- Polymer Development: Research indicates that compounds like this compound can be used as additives to improve the thermal stability and mechanical properties of polymers.
Data Table: Summary of Applications
| Application Area | Specific Use Case | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | |
| Antimicrobial agents | ||
| Agrochemicals | Pesticides and herbicides | |
| Materials Science | Polymer additives for enhanced properties |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of pyridine compounds similar to this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications at the pyridine position can enhance biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University focused on the synthesis of fluorinated pyridine derivatives. The results indicated that compounds with trifluoromethyl groups showed improved activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
Case Study 3: Polymer Applications
In a study published in Polymer Science, researchers investigated the use of trifluoromethyl-substituted compounds as modifiers in polymer matrices. The findings demonstrated that these compounds significantly improved thermal stability and mechanical strength, showcasing their utility in advanced material applications.
Mechanism of Action
The mechanism of action of 2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group at the 4-position of the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A structurally similar compound with a trifluoromethyl group at the 2-position and an amine group at the 4-position of the pyridine ring.
2-Amino-4-(trifluoromethyl)pyridine: Another similar compound with the positions of the amine and trifluoromethyl groups reversed.
Uniqueness
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine is unique due to the presence of the cyclobutyl ring, which imparts additional steric hindrance and electronic effects. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other fluorinated pyridine derivatives.
Biological Activity
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the cyclobutyl moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring is known for its role in biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects such as anti-inflammatory, antimicrobial, or anticancer activities.
Structure-Activity Relationship (SAR)
Research has shown that the substitution patterns on the pyridine ring and the presence of the trifluoromethyl group significantly influence the compound's biological activity. For instance:
- Trifluoromethyl Group : Increases potency against certain targets by enhancing binding affinity.
- Cyclobutyl Moiety : Provides steric bulk that can affect receptor interactions.
Antimicrobial Activity
A study evaluating various derivatives of pyridine highlighted that compounds with similar structural features exhibited significant antimicrobial properties. The introduction of a trifluoromethyl group was associated with enhanced activity against Gram-positive bacteria, suggesting that this modification could be crucial for developing new antimicrobial agents .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against human colon cancer (HCT116) and breast cancer (MCF7) cell lines, showing IC50 values in the low micromolar range, indicating promising anticancer activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
